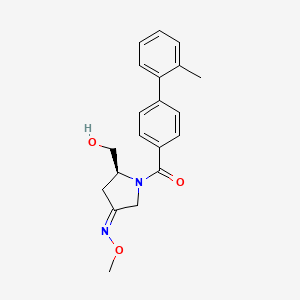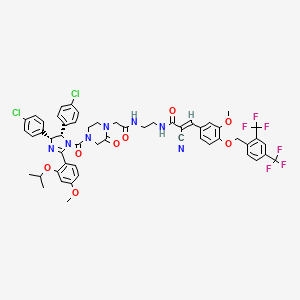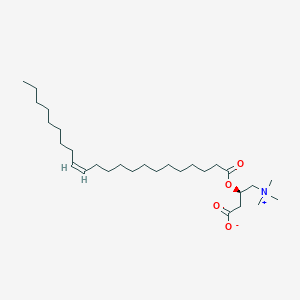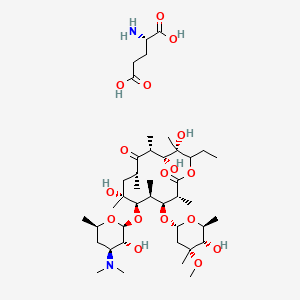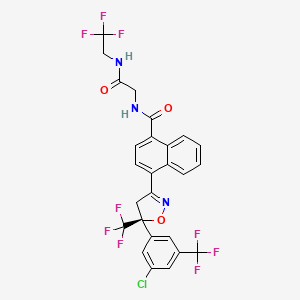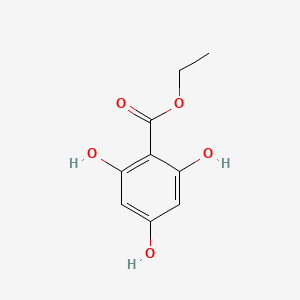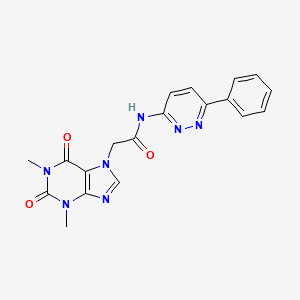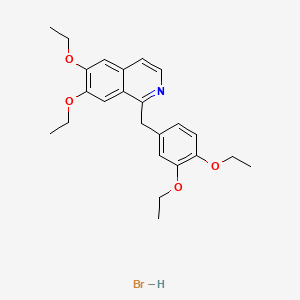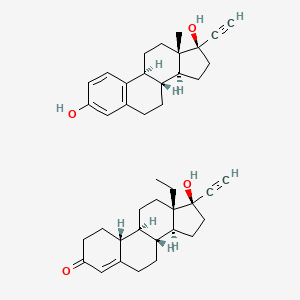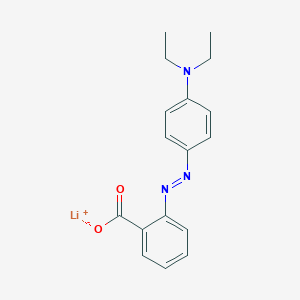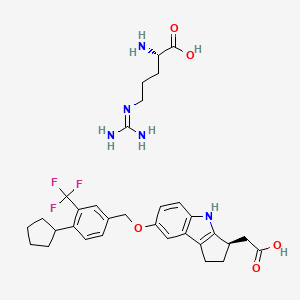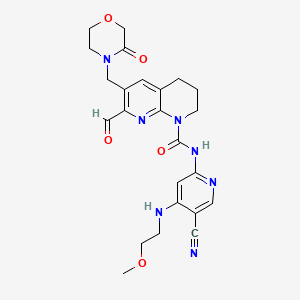
Fgfr4-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FGFR4-IN-1は、線維芽細胞成長因子受容体4(FGFR4)の選択性が高く強力な阻害剤です。 この化合物は、様々な癌、特に肝細胞癌に関与する線維芽細胞成長因子19(FGF19)とFGFR4軸の異常なシグナル伝達を標的とするために開発されました 。 This compoundは、FGFR4のキナーゼ活性を阻害するように設計されており、それによって腫瘍の増殖と生存を促進する下流のシグナル伝達を阻止します .
2. 製法
合成経路と反応条件: this compoundの合成は、市販の前駆体から始まる一連の化学反応を含みます。 反応条件は、通常、高収率と高純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。これには、効率を最大化し、廃棄物を最小限に抑えるために、反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術が、スケーラビリティと再現性を向上させるために採用されています .
作用機序
FGFR4-IN-1は、FGFR4のキナーゼドメインに結合することにより、その酵素活性を阻害することでその効果を発揮します。 これにより、細胞の増殖と生存に不可欠な、ミトゲン活性化プロテインキナーゼ(MAPK)経路などの下流のシグナル伝達分子のリン酸化が阻止されます 。 FGFR4シグナル伝達の阻害は、癌細胞における腫瘍の増殖の抑制とアポトーシスの増加につながります .
類似の化合物:
FGF401: 同様の効力と選択性を備えた、別の高選択的FGFR4阻害剤です.
BLU9931: キナーゼドメインと共有結合を形成するFGFR4の共有結合阻害剤です.
H3B-6527: 前臨床モデルで強力な抗腫瘍活性を示す、選択的FGFR4阻害剤です.
This compoundの独自性: this compoundは、その可逆的共有結合メカニズムにより、高い選択性と効力を実現しながら、オフターゲット効果を最小限に抑えることができるため、独自です。 この化合物は、優れた薬物動態学的特性も示しており、さらなる開発の有望な候補となっています .
生化学分析
Biochemical Properties
Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .
Transport and Distribution
Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FGFR4-IN-1 involves a series of chemical reactions starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance scalability and reproducibility .
化学反応の分析
反応の種類: FGFR4-IN-1は、以下を含む様々な化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成します。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、修飾された官能基を持つthis compoundの様々な誘導体が含まれ、それらの生物学的活性をさらに評価することができます .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: FGFR4阻害剤の構造活性相関を研究するためのツール化合物として使用されます。
生物学: 細胞ベースのアッセイで、増殖、分化、アポトーシスなどの細胞プロセスにおけるFGFR4の役割を調査するために使用されます.
医学: 肝細胞癌などのFGFR4シグナル伝達によって駆動される癌の治療の可能性について、前臨床試験と臨床試験で評価されています.
科学的研究の応用
FGFR4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
類似化合物との比較
FGF401: Another highly selective FGFR4 inhibitor with similar potency and selectivity.
BLU9931: A covalent inhibitor of FGFR4 that forms a covalent bond with the kinase domain.
H3B-6527: A selective FGFR4 inhibitor with potent antitumor activity in preclinical models.
Uniqueness of FGFR4-IN-1: this compound is unique due to its reversible-covalent binding mechanism, which allows for high selectivity and potency while minimizing off-target effects. This compound also exhibits excellent pharmacokinetic properties, making it a promising candidate for further development .
特性
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?
A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []
Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?
A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []
Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?
A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.
Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?
A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.
Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?
A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


